molecular formula C31H44ClF3N6O9S B10857263 Mmp-7-IN-1

Mmp-7-IN-1

Cat. No.: B10857263
M. Wt: 769.2 g/mol
InChI Key: QTHGVXWBMQNWSU-CXZWWHDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MMP-7-IN-1 is a potent and selective inhibitor of matrix metalloproteinase-7 (MMP-7), also known as matrilysin-1. Matrix metalloproteinase-7 is a member of the matrix metalloproteinase family, which are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. This compound has shown potential in targeting diseases such as cancer and fibrosis due to its ability to inhibit the activity of matrix metalloproteinase-7 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MMP-7-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically includes the use of organo mercurial compounds such as p-aminophenyl mercuric acetate (APMA) to activate the precursor zymogens . The reaction conditions often require specific pH levels, temperatures, and the presence of metal ions like zinc and calcium to ensure the proper folding and activity of the enzyme .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of bioreactors for the expression of the enzyme in host cells, followed by purification steps such as chromatography to isolate the active form of the inhibitor .

Chemical Reactions Analysis

Types of Reactions: MMP-7-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the substitution reactions. The conditions often require controlled temperatures, pH levels, and the presence of specific metal ions .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further analyzed for their biological activity and potential therapeutic applications .

Mechanism of Action

MMP-7-IN-1 exerts its effects by binding to the active site of matrix metalloproteinase-7, thereby inhibiting its enzymatic activity. The inhibitor interacts with the zinc ion present in the active site, preventing the cleavage of extracellular matrix components. This inhibition disrupts the normal function of matrix metalloproteinase-7, leading to reduced degradation of the extracellular matrix and altered cell behavior .

Properties

Molecular Formula

C31H44ClF3N6O9S

Molecular Weight

769.2 g/mol

IUPAC Name

(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-(2-amino-2-oxoethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C31H44ClF3N6O9S/c1-16(2)12-23(28(45)39-27(17(3)4)29(46)41-11-5-6-18(41)13-24(36)42)38-26(44)15-37-25(43)10-9-22(30(47)48)40-51(49,50)19-7-8-21(32)20(14-19)31(33,34)35/h7-8,14,16-18,22-23,27,40H,5-6,9-13,15H2,1-4H3,(H2,36,42)(H,37,43)(H,38,44)(H,39,45)(H,47,48)/t18-,22-,23-,27-/m0/s1

InChI Key

QTHGVXWBMQNWSU-CXZWWHDOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1CC(=O)N)NC(=O)CNC(=O)CC[C@@H](C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1CC(=O)N)NC(=O)CNC(=O)CCC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.